molecular formula C15H13ClN2 B1599783 3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole CAS No. 59074-26-9

3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole

Katalognummer B1599783
CAS-Nummer: 59074-26-9
Molekulargewicht: 256.73 g/mol
InChI-Schlüssel: SKLKZKAMWPQZLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in scientific, medical, or industrial contexts.



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reagents, and conditions required for each step of the synthesis.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, which could be determined using techniques such as X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

This would involve a study of the chemical reactions the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This would include information on the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity/basicity, reactivity, and stability).


Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

  • Synthesis and Crystal Structures : Pyrazole compounds, including variants similar to 3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole, have been synthesized using chalcones and hydrazine hydrate, with structures characterized by X-ray single crystal structure determination (Loh et al., 2013).
  • Crystal and Molecular Structure Studies : The crystal and molecular structures of related pyrazole compounds are determined, providing insights into their chemical properties and potential applications (Prabhudeva et al., 2017).

Antimicrobial Potential

  • Molecular Docking and Antimicrobial Studies : A study on a similar pyrazole derivative showed its potential in vitro antimicrobial activity against various bacterial and fungal strains, with molecular docking studies highlighting key structural components for antimicrobial activity (Sivakumar et al., 2020).
  • Antimicrobial Synthesis : Synthesized pyrazoline analogues demonstrated significant antimicrobial activities, underlining the potential of these compounds in developing new antimicrobial agents (Lokeshwari et al., 2017).

Quantum Chemical Calculations

  • Quantum Chemical Analysis : The molecular structure and properties of similar compounds have been analyzed using quantum chemical methods, providing insights into their electronic and structural properties which are essential for understanding their reactivity and potential applications (Viji et al., 2020).

Biological Activities

  • Synthesis and Biological Evaluation : Novel pyrazoline derivatives were synthesized and evaluated for their anti-inflammatory and antibacterial activities, showing promise for therapeutic applications (Ravula et al., 2016).

Safety And Hazards

This would involve a discussion of the compound’s toxicity, potential health effects, and safety precautions that should be taken when handling it.


Zukünftige Richtungen

This would involve a discussion of potential future research directions, such as new synthetic routes, potential applications, or further studies into its mechanism of action.


Please note that this is a general outline and the specific details would depend on the particular compound . If you have a different compound or a more specific question, feel free to ask!


Eigenschaften

IUPAC Name

3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2/c16-13-8-6-12(7-9-13)15-14(10-17-18-15)11-4-2-1-3-5-11/h1-9,14,17H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLKZKAMWPQZLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=NN1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701223264
Record name 3-(4-Chlorophenyl)-4,5-dihydro-4-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701223264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole

CAS RN

59074-26-9
Record name 3-(4-Chlorophenyl)-4,5-dihydro-4-phenyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59074-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenyl)-4,5-dihydro-4-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701223264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-4-phenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a 500 ml round bottomed flask equipped with a reflux condensor was mixed 98 g of 2-phenyl 4'-chlorophenyl acrylophenone (0.40 mole), 200 ml n-propanol, and 50 ml hydrazine monohydrate (1.0 mole). The mixture was refluxed for 1 hour, cooled slightly and 100 ml of methanol added. The resulting solution was cooled in an ice bath and the resulting solid filtered and washed twice with cold ethyl ether yielding 55 g of a white solid. mp 156°-162° C.
Name
2-phenyl 4'-chlorophenyl acrylophenone
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole
Reactant of Route 3
3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole
Reactant of Route 4
3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole
Reactant of Route 5
3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole
Reactant of Route 6
3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole

Citations

For This Compound
6
Citations
JHM Lange, HKAC Coolen… - Journal of medicinal …, 2004 - ACS Publications
A series of novel 3,4-diarylpyrazolines was synthesized and evaluated in cannabinoid (hCB 1 and hCB 2 ) receptor assays. The 3,4-diarylpyrazolines elicited potent in vitroCB 1 …
Number of citations: 228 pubs.acs.org
JHM Lange, HH van Stuivenberg, W Veerman… - Bioorganic & Medicinal …, 2005 - Elsevier
Novel 3,4-diarylpyrazolines 1 as potent CB 1 receptor antagonists with lipophilicity lower than that of SLV319 are described. The key change is the replacement of the arylsulfonyl group …
Number of citations: 80 www.sciencedirect.com
MR Iyer, R Cinar, A Katz, M Gao, K Erdelyi… - Journal of Medicinal …, 2017 - ACS Publications
We report the design, synthesis, and structure–activity relationships of novel dual-target compounds with antagonist/inverse agonist activity at cannabinoid receptor type 1 (CB 1 R) and …
Number of citations: 32 pubs.acs.org
HGM Wittgen, R Greupink… - Molecular …, 2012 - ACS Publications
Although the CB1 receptor antagonist/inverse agonist rimonabant has positive effects on weight loss and cardiometabolic risk factors, neuropsychiatric side effects have prompted …
Number of citations: 22 pubs.acs.org
S Siissalo, H De Waard, MH De Jager, R Hayeshi… - Drug Metabolism and …, 2013 - ASPET
The inclusion of nanoparticles dispersed in a hydrophilic matrix is one of the formulation strategies to improve the bioavailability of orally administered Biopharmaceutics Classification …
Number of citations: 11 dmd.aspetjournals.org
TJJ Schirris, T Ritschel, G Herma Renkema… - Scientific reports, 2015 - nature.com
Cannabinoid receptor 1 (CB1R) antagonists appear to be promising drugs for the treatment of obesity, however, serious side effects have hampered their clinical application. …
Number of citations: 21 www.nature.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.